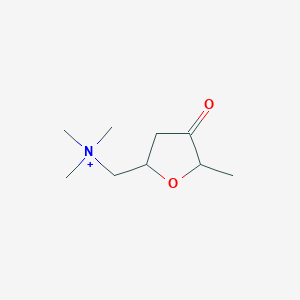
Muscarone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a trans-isomer with the configuration (2R,5S or 2S,5R) . This compound has garnered interest due to its structural characteristics and potential biological activities.
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of Muscarone would likely involve large-scale chemical synthesis techniques, ensuring high yield and purity. This could include the use of advanced catalytic processes and optimized reaction conditions to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Muscarone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions: The specific reagents and conditions for these reactions would depend on the desired outcome. For example, oxidation might use reagents like potassium permanganate, while reduction could involve hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions would depend on the specific reaction pathway chosen. For example, oxidation might yield a more oxidized form of this compound, while reduction could produce a more reduced form.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical research.
Medicine: Potential therapeutic applications could be explored, particularly if Muscarone exhibits biological activity.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Muscarone would involve its interaction with specific molecular targets. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds similar to Muscarone include other muscarinic receptor agonists and antagonists. These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness: What sets this compound apart is its specific isomeric form, which can influence its interaction with biological targets and its overall activity profile. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
trimethyl-[(5-methyl-4-oxooxolan-2-yl)methyl]azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-8H,5-6H2,1-4H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOQIVSZENKHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(O1)C[N+](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929033 |
Source


|
| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)hex-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13552-60-8 |
Source


|
| Record name | Muscarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)hex-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













